(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

T3SS inhibitor anti-virulence Gram-negative pathogens

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (CAS 68639-26-9), also known as INP0010, is a synthetic salicylidene acylhydrazide Schiff base with a molecular weight of 399.04 g/mol and the formula C13H9Br2N3O2. It belongs to the class of type III secretion system (T3SS) inhibitors, which are extensively studied for anti-virulence applications against Gram-negative pathogens.

Molecular Formula C13H9Br2N3O2
Molecular Weight 399.04 g/mol
CAS No. 68639-26-9
Cat. No. B1436613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
CAS68639-26-9
Molecular FormulaC13H9Br2N3O2
Molecular Weight399.04 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
InChIInChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+
InChIKeyOJJMOQAFMPSKRU-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (INP0010): A Validated T3SS Inhibitor


(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (CAS 68639-26-9), also known as INP0010, is a synthetic salicylidene acylhydrazide Schiff base with a molecular weight of 399.04 g/mol and the formula C13H9Br2N3O2 [1]. It belongs to the class of type III secretion system (T3SS) inhibitors, which are extensively studied for anti-virulence applications against Gram-negative pathogens [2]. The compound is characterized by an almost planar structure stabilized by an intramolecular O-H···N hydrogen bond, with a dihedral angle of only 5.7° between the benzene and pyridine rings [3]. Commercially available at >95% purity (HPLC/qNMR) , INP0010 is a preclinical research tool for dissecting T3SS-mediated virulence mechanisms in Yersinia, Salmonella, Chlamydia, and E. coli.

Why T3SS Inhibitors Are Not Interchangeable: The Case for INP0010 (CAS 68639-26-9) Selection


Salicylidene acylhydrazides are not a functionally homogeneous class. A standardized six-assay experimental pipeline applied to a training set of commercially available T3SS inhibitors revealed that compounds in this class interrupt type III secretion at distinct stages: Compound 3 (a malic diamide) blocks secretion through the assembled T3SS, while Compound 4 (a haloid-containing sulfonamidobenzamide) disrupts needle subunit secretion or assembly, and INP0010 uniquely exhibits a delayed growth-inhibitory phenotype starting 7 h post-treatment that is not shared by other tested inhibitors [1]. Within the salicylidene acylhydrazide subclass, marked variation exists: characterization of four structurally related compounds against a panel of E. coli O157:H7 isolates demonstrated inhibitor-specific transcriptional responses, indicating that even closely related analogs cannot be assumed to produce equivalent biological outcomes [2]. Furthermore, INP0010 inhibits both Salmonella pathogenicity island 1 (SPI1) and SPI2 T3SS, a dual-targeting property not uniformly present among all nine salicylidene acylhydrazides tested [3]. These mechanistic and spectrum divergences mean that substituting INP0010 with another T3SS inhibitor without confirmatory orthogonal assay validation risks obtaining fundamentally different—and potentially misleading—experimental results.

Quantitative Differentiation Evidence for (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (INP0010) Against Closest Analogs


Broad Multi-Pathogen T3SS Inhibition Spectrum of INP0010 Versus Narrower-Profile Inhibitors

INP0010 demonstrates validated T3SS inhibitory activity across four distinct Gram-negative genera—Yersinia, Salmonella, Escherichia coli, and Chlamydia—making it the broadest-spectrum compound in the standardized T3SS inhibitor training set. By contrast, Compound 3 (CAS 443329-02-0) was validated only against Yersinia and Pseudomonas [1], and Compound 20 (CAS 489402-27-9) was validated only against Yersinia [1]. This cross-species breadth means INP0010 can serve as a universal positive control in T3SS screening pipelines, reducing the need to procure and validate multiple species-specific inhibitor controls.

T3SS inhibitor anti-virulence Gram-negative pathogens

Dual SPI1 and SPI2 T3SS Inhibition in Salmonella by INP0010 Confers Functional Advantage Over Single-Pathway Inhibitors

Among nine salicylidene acylhydrazides tested against Salmonella enterica serovar Typhimurium, INP0010 was one of the compounds that affected both SPI1 T3SS-mediated invasion of epithelial cells and SPI2 T3SS-mediated intracellular replication in murine macrophage-like RAW264.7 cells [1]. While the study does not enumerate which specific analogs lacked dual activity, it establishes that dual SPI1/SPI2 inhibition is not a universal class property [1]. In subsequent work, INP0010's ability to suppress intracellular bacterial replication in RAW264.7 cells was shown to correlate with enhanced iNOS expression and nitric oxide production [2], a mechanistic feature not observed with all salicylidene acylhydrazides. The Chlamydia specificity of INP0010 is further highlighted by the finding that it inhibits C. pneumoniae proliferation at 10 µM (with a ~10-fold reduction in T3SS gene transcription of CPn0824 and CPn0702) but does not affect C. trachomatis, demonstrating species-level selectivity within the Chlamydia genus [3].

Salmonella T3SS SPI1 SPI2 intracellular replication

Delayed Growth Inhibition Phenotype of INP0010 Distinguishes Its Mechanism from T3SS Inhibitors Compound 3 and Compound 4

In a standardized experimental pipeline using enteropathogenic Yersinia, INP0010 uniquely decreased bacterial growth starting 7 h after initiation of treatment, whereas Compounds 3 and 4 showed no bactericidal activity within the 6 h assay timeframe and were specifically selected for the training set based on this absence of early growth inhibition [1]. This kinetic distinction suggests that INP0010 engages with bacterial physiology beyond direct T3SS blockade—potentially affecting global virulence gene regulation—while Compounds 3 and 4 act more narrowly on T3SS assembly or secretion steps without impacting bacterial viability within the assay window [1]. This differential phenotype provides a critical experimental control: researchers can compare INP0010's delayed-growth profile against non-growth-inhibiting T3SS blockers to deconvolve whether an observed anti-virulence effect is due to direct T3SS inhibition or secondary consequences of impaired bacterial fitness.

T3SS inhibitor mechanism growth kinetics Yersinia mode of action

Optimal Application Scenarios for (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (INP0010) Based on Verified Quantitative Evidence


Pan-Pathogen T3SS Inhibitor Screening and Anti-Virulence Drug Discovery Programs

INP0010's validated activity across four Gram-negative genera—Yersinia, Salmonella, E. coli, and Chlamydia—positions it as an ideal broad-spectrum positive control for high-throughput screening campaigns targeting T3SS-mediated virulence [1]. Its well-characterized profile in the standardized six-assay pipeline enables researchers to benchmark novel inhibitor candidates against a compound with known effects on T3SS gene expression, effector secretion, and host cell invasion. The compound is suitable as a reference standard for in vitro anti-virulence screening at concentrations in the low micromolar range (<50 µM), with efficacy demonstrated across multiple pathogen models [1].

Mechanistic Deconvolution of T3SS Assembly, Secretion, and Translocation Stages Using a Training Set Comparator

The Morgan et al. (2018) experimental pipeline established that different T3SS inhibitors interrupt secretion at distinct stages: Compound 3 blocks assembled T3SS activity, Compound 4 disrupts needle assembly, and INP0010 uniquely exhibits delayed growth inhibition alongside T3SS suppression [1]. This makes INP0010 an essential component of the training set for any laboratory adopting the standardized pipeline for characterizing novel T3SS inhibitors. Its distinct kinetic profile—growth inhibition emerging at 7 h—serves as a diagnostic marker to identify compounds with off-target effects on global virulence gene regulation versus those with direct, narrow T3SS blockade [1].

Salmonella Intracellular Replication and Dual T3SS Inhibition Studies

For research groups focused on Salmonella pathogenesis, INP0010 offers the advantage of simultaneously disrupting SPI1-mediated invasion and SPI2-mediated intracellular replication [2]. This dual activity is particularly valuable for studies using murine macrophage-like RAW264.7 cells, where INP0010's suppression of intracellular bacterial replication correlates with enhanced iNOS expression and nitric oxide production—an immunomodulatory dimension that may be absent in analogs targeting only a single T3SS [3]. Researchers studying the interplay between SPI1 and SPI2 systems should select INP0010 over compounds validated only against one of the two secretion systems.

Chemical Genetics Tool for Transcriptional Profiling of Virulence Gene Networks

INP0010's established effect on global virulence gene regulation—beyond direct T3SS inhibition—makes it a valuable chemical probe for transcriptomic studies aimed at mapping virulence gene networks in E. coli and other pathogens [4]. The Tree et al. (2009) study demonstrated that INP0010 produces inhibitor-specific transcriptional responses distinguishable from other salicylidene acylhydrazides, enabling its use in chemical genetics approaches to dissect regulatory pathways controlling T3SS and associated virulence factors. This application scenario leverages the compound's unique breadth of transcriptional effects rather than solely its T3SS inhibitory potency.

Quote Request

Request a Quote for (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.